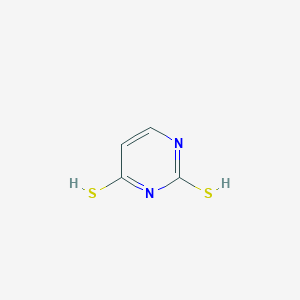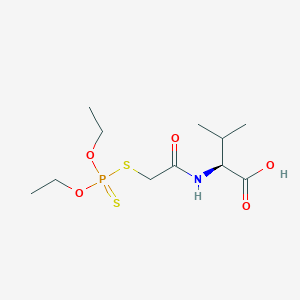
1H-Indole-7-sulfonamide
Overview
Description
1H-Indole-7-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. The sulfonamide group in this compound makes it highly reactive and useful in various scientific applications.
Scientific Research Applications
Carbonic Anhydrase Inhibitors : Various derivatives of 1H-indole-sulfonamide, such as 3-substituted-phenyl-1H-indole-5-sulfonamides, have shown potential as carbonic anhydrase inhibitors. These inhibitors are effective against both alpha- and beta-class enzymes from various species, including fungal pathogens like Cryptococcus neoformans and Candida albicans, and mammalian isoforms I-XV (Güzel et al., 2010).
Antimicrobial and Antitumor Properties : Indole sulfonamides exhibit significant antimicrobial properties, including antibacterial and antifungal activities. Some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis through the bcl-2-dependent pathway, impacting the G1 phase of the cell cycle and suppressing human colon carcinoma growth (Mohan et al., 2006; Owa et al., 1999).
Antidiabetic Activity : Certain indole sulfonamide derivatives have demonstrated significant antidiabetic activity, particularly in streptozotocin-induced diabetic rats (Taha et al., 2021).
Synthetic Applications : There have been advances in the regioselective sulfonamidation of indoles, leading to the production of biologically active compounds. Efficient synthesis methods for various indole-based sulfonamides have been developed, expanding the possibilities of creating new bioactive molecules (Song & Antonchick, 2016; Khaidarov et al., 2019).
Electrochemical Applications : The development of metal-free, chemical-oxidant-free methods for the sulfonation of 1H-indole has been explored, yielding products like indolyl aryl sulfones (Feng et al., 2017).
Hybrid Compounds : Research into two-component sulfonamide hybrids with various organic compounds has shown promise for antibacterial, anti-oxidative, and anti-neuropathic pain activities (Ghomashi et al., 2022).
Mechanism of Action
Target of Action
1H-Indole-7-sulfonamide, a derivative of indole, has been found to exhibit strong antimicrobial actions . The primary targets of this compound are various types of bacteria, including Gram-positive bacteria like Staphylococcus aureus and Bacillus megaterium, and Gram-negative bacteria such as Klebsiella pneumonia, Escherichia coli, Salmonella typhi, Shigella sp., and Enterobacter aerogenes .
Mode of Action
The mode of action of this compound involves its interaction with the active sites of its targets. It is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .
Biochemical Pathways
Indole derivatives have been reported to possess a variety of biological effects, including anti-inflammatory, antitubercular, antidiabetic, antioxidant, anticancer, anticholinesterases, and antiviral properties . This suggests that this compound may affect multiple biochemical pathways related to these biological effects.
Pharmacokinetics
Indole is known to be a relatively weak basic chemical, which could influence its absorption and distribution
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its antimicrobial activity. The compound has been shown to be effective against various bacteria, with notable activity against Staphylococcus aureus among Gram-positive bacteria and Klebsiella pneumonia among Gram-negative bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound was synthesized in a very friendly environment, suggesting that certain conditions may be necessary for its optimal activity . .
Biochemical Analysis
Biochemical Properties
1H-Indole-7-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group . The sulfonamide analogs of indole, often referred to as sulfa medicines, have been produced recently and exhibit strong antimicrobial actions .
Cellular Effects
This compound exhibits a variety of effects on cells. It has been shown to have antimicrobial activity against both Gram-positive and Gram-negative bacteria . For instance, it shows activity against Staphylococcus aureus among Gram-positive bacteria, and against Klebsiella pneumonia among Gram-negative bacteria .
Molecular Mechanism
It is known that indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .
Properties
IUPAC Name |
1H-indole-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c9-13(11,12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10H,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEDQORHGRJQAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559214 | |
| Record name | 1H-Indole-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111048-64-7 | |
| Record name | 1H-Indole-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
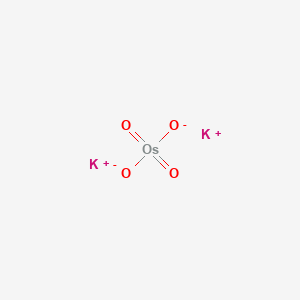
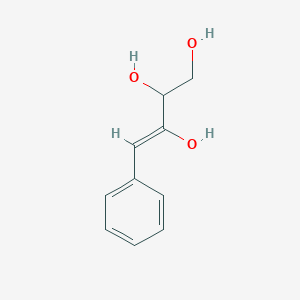

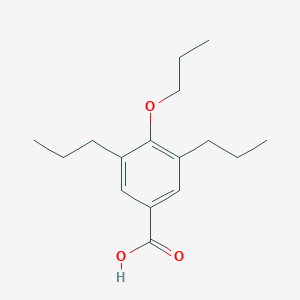
![Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate](/img/structure/B10090.png)


